2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide
Description
2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines a benzo[c]azolinone moiety with a morpholinylphenyl group, making it an interesting subject for scientific investigation.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(2)20(26-22(28)18-5-3-4-6-19(18)23(26)29)21(27)24-16-7-9-17(10-8-16)25-11-13-30-14-12-25/h3-10,15,20H,11-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPRJKUGABBPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)N2CCOCC2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[c]azolinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The morpholinylphenyl group is then introduced via nucleophilic substitution or coupling reactions. The final step involves the formation of the butanamide linkage through amidation reactions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Research: The compound serves as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide involves its interaction with specific molecular targets. The benzo[c]azolinone moiety may interact with enzymes or receptors, modulating their activity. The morpholinylphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxobenzo[c]azolin-2-yl)-3-phenylpropanoylamino benzoic acid
- 1,3,4-thiadiazole derivatives
- 1,3,4-oxadiazol-2-yl derivatives
Uniqueness
2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
